molecular formula C11H13NO2 B8340157 Methyl 4-allylaminobenzoate

Methyl 4-allylaminobenzoate

Cat. No.: B8340157
M. Wt: 191.23 g/mol
InChI Key: YOXYFJHJEJEHTF-UHFFFAOYSA-N
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Description

Methyl 4-allylaminobenzoate is a benzoic acid derivative characterized by a methyl ester group at the carboxyl position and an allylamine substituent at the para position of the aromatic ring. Its molecular formula is C11H13NO2, with a molecular weight of 191.23 g/mol. The allylamine group introduces a reactive alkene moiety, which distinguishes it from simpler analogues like methyl 4-aminobenzoate or methyl 4-(dimethylamino)benzoate. This compound is typically synthesized via nucleophilic substitution or reductive amination of methyl 4-aminobenzoate precursors, followed by esterification . Its applications span pharmaceuticals, agrochemicals, and polymer chemistry, where the allyl group enables further functionalization (e.g., crosslinking or polymerization) .

Comparison with Similar Compounds

The following table compares methyl 4-allylaminobenzoate with structurally related compounds, focusing on molecular properties, synthesis, and spectral characteristics.

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Synthesis Highlights Spectral Data
This compound C11H13NO2 191.23 Allylamino, methyl ester Reductive amination of 4-nitrobenzoate followed by allylation; Friedel-Crafts acylation Expected IR: C=O stretch ~1700 cm⁻¹; Allyl C=C ~1640 cm⁻¹; <sup>1</sup>H NMR: δ 5.8–5.2 (allyl protons)
Methyl 4-aminobenzoate C8H9NO2 151.17 Amino, methyl ester Esterification of 4-aminobenzoic acid with methanol/H<sup>+</sup> IR: NH2 stretch ~3400 cm⁻¹; <sup>1</sup>H NMR: δ 6.6–7.8 (aromatic H)
Methyl 4-(dimethylamino)benzoate C10H13NO2 179.22 Dimethylamino, methyl ester Alkylation of 4-aminobenzoate with methyl halides <sup>13</sup>C NMR: δ 40.1 (N(CH3)2); UV-Vis: λmax ~290 nm
Ethyl 4-aminobenzoate C9H11NO2 165.19 Amino, ethyl ester Diazotization of 4-aminobenzoic acid followed by esterification <sup>1</sup>H NMR: δ 1.3 (CH3), 4.3 (CH2); MS: m/z 165 (M<sup>+</sup>)
Ethyl 4-methylaminobenzoate C10H13NO2 179.22 Methylamino, ethyl ester Reductive alkylation of 4-nitrobenzoate with methylamine IR: N-H stretch ~3300 cm⁻¹; <sup>1</sup>H NMR: δ 2.9 (NCH3)

Key Comparative Insights:

Substituent Effects on Reactivity: The allylamino group in this compound introduces conjugation via the alkene, enhancing UV absorption (λmax ~250–270 nm) compared to methyl 4-aminobenzoate (λmax ~230 nm) . Dimethylamino (in methyl 4-(dimethylamino)benzoate) provides strong electron-donating effects, increasing solubility in polar solvents versus the allyl variant .

Synthetic Complexity: Allylamine incorporation requires controlled conditions to avoid polymerization of the alkene, whereas methylamino or dimethylamino groups are introduced via straightforward alkylation .

Biological and Industrial Relevance: this compound’s allyl group enables click chemistry applications (e.g., thiol-ene reactions), unlike its saturated analogues . Ethyl esters (e.g., ethyl 4-aminobenzoate) exhibit slower hydrolysis rates than methyl esters, impacting drug delivery kinetics .

Spectral Distinctions: Allyl protons in <sup>1</sup>H NMR (δ 5.2–5.8) are absent in methyl 4-aminobenzoate, which shows only aromatic and NH2 signals . Dimethylamino groups produce distinct <sup>13</sup>C NMR signals (δ ~40 ppm) absent in allylamino derivatives .

Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

methyl 4-(prop-2-enylamino)benzoate

InChI

InChI=1S/C11H13NO2/c1-3-8-12-10-6-4-9(5-7-10)11(13)14-2/h3-7,12H,1,8H2,2H3

InChI Key

YOXYFJHJEJEHTF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NCC=C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 250 mL round-bottom flask, equipped with a magnetic stir bar, was charged with methyl 4-aminobenzoate (1) (6.04 g, 40 mmol), K2CO3 (11.06 g, 80 mmol) and 85 mL anhydrous DMF. The mixture was cooled to 0° C. and allyl bromide (3.13 mL, 36 mmol) was added dropwise with stirring. After the reaction mixture was heated at 60° C. for 12 hours, DMF was removed under high vacuum. The residual was extracted with CH2Cl2/H2O=150 mL/200 mL, the organic phase was removed and the aqueous phase was then extracted again with CH2Cl2 (150 mL). The combine organic phases were dried over MgSO4. After removal of solvent, the crude product was purified by silica gel chromatography (eluent: Hexane/Ethyl acetate from 100/0 to 100/7) to give compound 2 as a white solid (5.38 g, 78.2% yield). 1H NMR (400 MHz, CDCl3): δ 3.72 (d, 2H), 3.76 (s, 3H), 5.16 (dd, 1H), 5.21 (dd 1H), 5.80-5.85 (m, 1H), 6.50 (d, 2H), 7.80 (d, 2H); 13C NMR (400 MHz, CDCl3): δ 45.89, 51.53, 111.72, 116.80, 118.66, 131.51, 134.29, 144.91, 151.67. MP: 71-73° C.
Quantity
6.04 g
Type
reactant
Reaction Step One
Name
Quantity
11.06 g
Type
reactant
Reaction Step One
Name
Quantity
85 mL
Type
solvent
Reaction Step One
Quantity
3.13 mL
Type
reactant
Reaction Step Two
Yield
78.2%

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